N-(2,5-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(2,5-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of N2-(2,5-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-phenylpiperazine in the presence of a base to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts.
Chemical Reactions Analysis
N2-(2,5-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the triazine ring is substituted by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-(2,5-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(2,5-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N2-(2,5-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:
- N2-(2,4-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(2,6-DIMETHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
These compounds share a similar core structure but differ in the position of the methyl groups on the phenyl ring. This difference can affect their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C22H27N7 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-N-(2,5-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7/c1-16-8-9-17(2)19(14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
USIBRQYBLOHHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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